Lithium, ion (Li1+)

Descripción general

Descripción

Lithium ion (Li⁺) is a monoatomic cation formed by the loss of one electron from elemental lithium (Li). It is a cornerstone of modern energy storage systems, particularly lithium-ion batteries (LIBs), due to its small ionic radius (0.076 nm) and high charge density (1.28 × 10²⁶ C/m³) . Key properties include:

Métodos De Preparación

Traditional Chemical Synthesis of Lithium-Containing Compounds

Reaction of Lithium Carbonate with Hydrochloric Acid

The most established method for producing lithium chloride (LiCl), a primary source of Li¹⁺ in solution, involves treating lithium carbonate (Li₂CO₃) with hydrochloric acid (HCl):

2\text{CO}3 + 2\text{HCl} \rightarrow 2\text{LiCl} + \text{CO}2 + \text{H}2\text{O}

Anhydrous LiCl is obtained by dehydrating the hydrate form under an HCl atmosphere to prevent hydrolysis . This method yields LiCl with >99% purity, critical for electrolyte preparation in LIBs.

Table 1: Key Parameters for LiCl Synthesis

| Parameter | Value/Range |

|---|---|

| Reaction Temperature | 25–80°C |

| HCl Concentration | 6–12 M |

| Purity of LiCl | ≥99% |

| Hydrate Form | LiCl·H₂O (monohydrate) |

Metallothermic Reduction of Lithium Oxides

Lithium oxide (Li₂O) reacts with aluminum at high temperatures to produce metallic lithium, which ionizes in solution:

2\text{O} + 2\text{Al} \rightarrow 6\text{Li} + \text{Al}2\text{O}_3

The resulting lithium metal dissolves in polar solvents (e.g., water, alcohols) to form Li¹⁺, though this method requires stringent moisture control to prevent violent reactions .

Solid-State Synthesis of Lithium-Ion Conductors

Olivine-Type LiMPO₄ Materials

Aliovalent doping of olivine-structured LiMgPO₄ enhances Li¹⁺ mobility by introducing vacancies in the diffusion pathways. For example, substituting Mg²⁺ with In³⁺ in LiMg₁₋ₓInₓPO₄ (0 < x ≤ 0.08) follows Vegard’s law up to a solubility limit, beyond which impurity phases like Li₃PO₄ emerge .

Table 2: Conductivity of Doped LiMgPO₄ at 25°C

| Composition | Ionic Conductivity (S/cm) |

|---|---|

| LiMgPO₄ | 1.2 × 10⁻⁷ |

| LiMg₀.₉₂In₀.₀₈PO₄ | 5.8 × 10⁻⁵ |

| LiMg₀.₉₆Sc₀.₀₄PO₄ | 3.4 × 10⁻⁵ |

Sintering temperatures exceeding 1000°C are required to achieve phase purity, with conductivity improvements attributed to reduced grain boundary resistance .

NASICON-Type LiTaAl(PO₄)₃

Excess phosphorus in Li₁₋ₓTa₁.₅₅₋ₓCa₀.₁₁Al₀.₃₃₊ₓ(PO₄)₃ stabilizes the NASICON structure, enabling Li¹⁺ conductivities of 2.1 × 10⁻⁴ S/cm at 25°C when sintered at 900°C . Neutron diffraction reveals that Li⁺ occupies distorted octahedral sites, with activation energies of 0.28 eV .

Electrochemical Intercalation for Lithium-Ion Extraction

Titanium Disulfide (TiS₂) as a Host Lattice

Early LIB prototypes utilized TiS₂ cathodes, where Li¹⁺ intercalates reversibly:

2 \leftrightarrow \text{LiTiS}2 \quad (\text{2.5 V vs. Li/Li⁺})

Single-phase intercalation avoids kinetic barriers but suffers from capacity fade due to polysulfide dissolution . Modern variants use carbon coatings to improve cyclability.

Graphite Anodes and Electrolyte Interactions

Lithium intercalation into graphite proceeds via staged mechanisms, forming LiC₆ at full lithiation. The process relies on ethylene carbonate-based electrolytes containing LiPF₆, which dissociates into Li¹⁺ and PF₆⁻. Ionic conductivities of 10⁻² S/cm are achieved at 25°C .

Advanced Extraction from Dilute Sources

Selective Adsorption Using Iron Phosphate

University of Chicago researchers optimized Li¹⁺ extraction from seawater (0.17 ppm Li) using FePO₄ adsorbents. At pH 10.5, Li⁺ selectivity over Na⁺ exceeds 100:1, with adsorption capacities of 28 mg Li/g adsorbent . This method reduces energy consumption by 40% compared to evaporation ponds.

Table 3: Lithium Recovery Efficiency from Diverse Sources

| Source | Li⁺ Concentration | Recovery Efficiency |

|---|---|---|

| Seawater | 0.17 ppm | 68% |

| Geothermal Brine | 200 ppm | 92% |

| Flowback Water | 50 ppm | 85% |

Solvent Extraction with Ionic Liquids

Tributyl phosphate (TBP) in 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM][Tf₂N]) selectively extracts Li⁺ from Mg²⁺-rich brines (Mg/Li ratio >50). Extraction efficiencies reach 94% after three stages, with minimal co-extraction of Na⁺ and K⁺ .

Analytical Techniques for Lithium-Ion Characterization

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)

Post-digestion analysis of LIB cathodes (e.g., LiCoO₂) via HNO₃/HF mixtures achieves detection limits of 0.05 ppm for Li¹⁺. Matrix-matched calibration compensates for spectral interference from transition metals .

Solid-State Nuclear Magnetic Resonance (NMR)

⁷Li NMR of LiMg₀.₉₂In₀.₀₈PO₄ reveals two distinct Li⁺ environments: a mobile species with a narrow resonance at 0 ppm and a static population at −1.2 ppm, correlating with ionic conductivity .

Emerging Directions in Lithium-Ion Preparation

Nanoparticle Synthesis via Sol-Gel Routes

Mesoporous Li₄Ti₅O₁₂ anodes prepared by citrate-gel methods exhibit 20% higher Li⁺ diffusivity (Dₗᵢ = 5 × 10⁻¹⁰ cm²/s) compared to solid-state counterparts, attributed to reduced particle size (50 nm vs. 2 μm) .

Bioleaching from Lithium-Bearing Clays

Acidithiobacillus ferrooxidans leaches 78% of Li⁺ from hectorite clays at 35°C within 14 days, offering a low-carbon alternative to conventional roasting .

Análisis De Reacciones Químicas

Tipos de Reacciones

El catión de litio experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de Oxidación-Reducción: Los cationes de litio pueden participar en reacciones redox, donde se reducen a litio metálico.

Reacciones de Sustitución: Los cationes de litio pueden reemplazar a otros cationes en los compuestos debido a su alta reactividad.

Reacciones de Complejación: Los cationes de litio pueden formar complejos con varios ligandos, como éteres corona y criptandos.

Reactivos y Condiciones Comunes

Oxidación-Reducción: Los cationes de litio se pueden reducir utilizando agentes reductores fuertes como el sodio o el potasio.

Sustitución: Los cationes de litio pueden reemplazar los cationes de sodio o potasio en las sales en condiciones apropiadas.

Complejación: Los cationes de litio forman complejos estables con ligandos en disolventes polares como el agua o el etanol.

Productos Principales

Hidróxido de Litio: Se forma a partir de la reacción de cationes de litio con agua.

Carbonato de Litio: Se produce a partir de la reacción de cationes de litio con iones carbonato.

Cloruro de Litio: Se forma a partir de la reacción de cationes de litio con iones cloruro.

Aplicaciones Científicas De Investigación

Key Applications

-

Portable Electronics

- Description : LIBs are the preferred choice for smartphones, laptops, tablets, and wearable devices due to their compact size and efficiency.

- Case Study : A study highlighted that the adoption of LIBs in smartphones has led to significant improvements in battery life and device performance, with manufacturers continually seeking higher energy densities through advanced materials like silicon anodes .

-

Electric Vehicles (EVs)

- Description : LIBs are extensively used in electric vehicles, providing the necessary power for propulsion.

- Case Study : Research from the Clean Energy Institute indicates that ongoing development of silicon-based anodes can enhance EV battery capacities significantly, potentially doubling the range of electric vehicles . The Battery500 Consortium aims to achieve energy densities of 500 Wh/kg for next-generation EV batteries .

-

Grid-Scale Energy Storage

- Description : LIBs are increasingly utilized for grid energy storage to manage supply and demand fluctuations.

- Case Study : A report outlines how LIBs can stabilize renewable energy sources like solar and wind by providing rapid response capabilities for grid-level applications . Their modular nature allows for scalable solutions tailored to specific energy needs.

-

Medical Devices

- Description : LIBs power a variety of medical devices, including portable diagnostic tools and implantable devices.

- Case Study : Innovations in battery technology have enabled longer-lasting power sources for devices such as insulin pumps and heart monitors, enhancing patient care through reliability and reduced maintenance .

-

Aerospace Applications

- Description : In aerospace, LIBs are used in satellites and drones due to their high energy-to-weight ratio.

- Case Study : The use of LIBs in drones has expanded their operational range and flight duration, making them suitable for applications in surveillance, delivery services, and environmental monitoring .

Innovations in Lithium-Ion Technology

Recent advancements in lithium-ion technology focus on improving battery performance through novel materials and designs:

- Silicon Anodes : Researchers are exploring silicon-based anodes to replace traditional graphite ones. Silicon offers higher theoretical capacities but presents challenges such as volume expansion during cycling. Innovative nanostructures are being developed to mitigate these issues .

- Artificial Intelligence (AI) Integration : AI is being utilized to optimize battery material research by analyzing vast datasets to identify promising new materials and predict performance outcomes .

- Cyclic Voltammetry (CV) : This electrochemical technique is employed to study the kinetics of lithium intercalation processes, providing insights into electrode performance and degradation mechanisms .

Data Table: Performance Metrics of Lithium-Ion Batteries

| Application | Key Metrics | Innovations |

|---|---|---|

| Portable Electronics | Energy Density: 150-250 Wh/kg | Use of silicon anodes |

| Electric Vehicles | Energy Density: 300-500 Wh/kg | Advanced thermal management systems |

| Grid Storage | Energy Density: 100-200 Wh/kg | Modular designs for scalability |

| Medical Devices | Lifespan: 5-10 years | Long-lasting power solutions |

| Aerospace | Weight-to-Power Ratio | Lightweight materials with high efficiency |

Mecanismo De Acción

El mecanismo de acción preciso de los cationes de litio en los sistemas biológicos no se comprende completamente. Se cree que los cationes de litio ejercen sus efectos interactuando con el transporte de cationes monovalentes o divalentes en las neuronas. También pueden inhibir enzimas como la glucógeno sintasa quinasa 3 y las fosfatasas de inositol, o modular los receptores de glutamato . Estas interacciones ayudan a estabilizar el estado de ánimo y reducen los síntomas del trastorno bipolar.

Comparación Con Compuestos Similares

Thermochemical Behavior

Li⁺ exhibits strong interactions with polar solvents and ligands due to its high charge density. For example:

- Reaction with ethanol (C₂H₆O): ΔrH° = 165 ± 11 kJ/mol .

- Reaction with benzene (C₆H₆) : ΔrH° = 161 ± 13 kJ/mol .

- Hydration enthalpy : Successive binding energies with water molecules decrease from 59.8 kJ/mol (first hydration shell) to 50.6 kJ/mol (sixth shell) .

In ionic compounds like lithium chloride (LiCl), Li⁺ contributes to exceptional solubility (83.05 g/100 mL water at 20°C) and hygroscopicity, unlike other alkali metal chlorides .

Alkali Metal Ions (Li⁺ vs. Na⁺, K⁺)

The small size and high charge density of Li⁺ lead to distinct chemical and physical properties compared to Na⁺ and K⁺:

Key Differences :

- Solubility : LiCl’s solubility is >2× higher than NaCl or KCl due to Li⁺’s strong polarizing power .

- Battery Applications : Li⁺’s small size enables faster intercalation kinetics in electrodes, making it superior to Na⁺/K⁺ in high-energy-density LIBs .

Transition Metal Cathode Materials in LIBs

Li⁺ is integral to layered oxide cathodes (e.g., LiCoO₂, LiNiₓMnᵧCozO₂) and polyanion frameworks (e.g., LiFePO₄). Comparative performance metrics:

| Cathode Material | Specific Capacity (mAh/g) | Cycle Life (cycles) | Thermal Stability |

|---|---|---|---|

| LiCoO₂ | 140–155 | 500–1,000 | Moderate |

| LiNi₀.₆Co₀.₂Mn₀.₂O₂ | 160–180 | 1,000–2,000 | High |

| LiFePO₄ | 150–170 | >3,000 | Excellent |

Key Findings :

- LiNi₀.₈Co₀.₁Mn₀.₁O₂ : Delivers 495 mAh/g initial discharge capacity but suffers from structural degradation .

- Surface Modifications : Al₂O₃ coatings on LiNi₀.₆Co₀.₂Mn₀.₂O₂ improve cycle life by 40% via reduced side reactions .

- Solid Electrolytes : Li₁.₃Al₀.₃Ti₁.₇(PO₄)₃ exhibits ionic conductivity of 1.2 × 10⁻³ S/cm, outperforming liquid electrolytes in thermal safety .

Thermochemical Reactivity

Li⁺ forms stronger complexes with organic solvents than Na⁺ or K⁺:

- With dimethyl sulfoxide (C₂H₆O₂S) : ΔrH° = 47.6 kcal/mol .

- With crown ethers (C₁₂H₁₀O₂S) : ΔrH° = 52.1 kcal/mol .

In contrast, Na⁺ and K⁺ show 20–30% lower binding enthalpies due to lower charge density.

Actividad Biológica

Lithium ions (Li) have garnered significant attention in biological research due to their multifaceted roles in cellular processes, particularly in the context of mental health and neuroprotection. This article delves into the biological activities of Li, highlighting its mechanisms of action, effects on various cell types, and implications for health and disease.

Lithium's primary mechanism involves the inhibition of glycogen synthase kinase 3 beta (GSK3β), a crucial enzyme in various signaling pathways. GSK3β is involved in regulating numerous transcription factors and cellular processes, including apoptosis, inflammation, and neurogenesis. Lithium competes with magnesium for binding sites on GSK3β, leading to its inhibition and subsequent modulation of downstream signaling pathways .

Key Mechanisms:

- GSK3β Inhibition : Lithium inhibits GSK3β by competing with magnesium, altering cellular signaling and gene expression patterns .

- Neurotransmitter Modulation : Lithium affects neurotransmitter systems, enhancing serotonin and norepinephrine signaling, which is beneficial in mood disorders .

- Ion Channel Regulation : Lithium influences ion channels, particularly Na/K ATPases, which are critical for maintaining cellular excitability and homeostasis .

Biological Effects

Lithium's biological effects extend beyond mood stabilization. It has been shown to exert protective effects on neural cells, enhance neurogenesis, and modulate immune responses.

Neuroprotective Effects

- Neurogenesis : Lithium stimulates the production of neural stem cells and promotes the growth of neurons in the hippocampus .

- Oxidative Stress Protection : It has antioxidant properties that help mitigate oxidative damage in neural tissues .

Immune Modulation

Lithium influences immune cell function by enhancing the activity of monocytes and lymphocytes. It can induce granulocytosis and lymphopenia while increasing immunoglobulin production by B cells .

Case Studies

Several studies have documented lithium's efficacy in treating bipolar disorder (BD) and its potential neuroprotective properties.

Case Study 1: Bipolar Disorder Treatment

In a controlled trial involving patients with BD, lithium demonstrated significant mood-stabilizing effects. Patients receiving lithium showed reduced manic episodes and improved depressive symptoms compared to placebo groups. The study highlighted lithium's role in modulating neurotransmitter systems and its long-term benefits on brain structure .

Case Study 2: Neurodegenerative Disease

Research indicates that lithium may have protective effects against neurodegenerative diseases such as Alzheimer's. A longitudinal study observed that individuals with higher lithium levels in drinking water exhibited lower incidences of dementia-related disorders. This suggests a potential role for lithium in neuroprotection through GSK3β inhibition and modulation of amyloid precursor protein processing .

Table 1: Biological Targets of Lithium Ion

| Biological Target | Effect of Lithium Ion |

|---|---|

| GSK3β | Inhibition |

| Na/K ATPases | Modulation |

| Neurotransmitters | Enhancement |

| Immune Cells | Activation |

| Antioxidant Enzymes | Stimulation |

Table 2: Clinical Effects of Lithium Treatment

| Condition | Observed Effect |

|---|---|

| Bipolar Disorder | Mood stabilization |

| Alzheimer's Disease | Reduced symptoms |

| Major Depressive Disorder | Improved mood |

Research Findings

Recent studies have expanded our understanding of lithium's biological activity:

- Gene Expression Changes : Lithium alters gene expression patterns significantly in brain cells, affecting over 100 known substrates through GSK3β modulation .

- Complex Biological Processes : Lithium ions are implicated in various biological processes including cyclic AMP signaling pathways, inositol metabolism, and epigenetic modifications .

- Potential Micronutrient Role : While not classified as an essential element, some researchers suggest that optimal lithium intake may confer protective effects on the nervous system .

Q & A

Q. How can researchers experimentally determine the hydration free energy of Li⁺ in aqueous systems?

Methodological Approach :

- Use ion-selective electrode potentiometry or calorimetry to measure the thermodynamic stability of Li⁺ hydration complexes. For gas-phase studies, collision-induced dissociation (CID) and high-pressure mass spectrometry (HPMS) quantify stepwise binding energies of water molecules to Li⁺. For example, ΔrH° for Li⁺(H₂O)ₙ clusters (n=1–6) can be determined via CID, revealing a decrease in binding energy with increasing hydration number (e.g., ΔrH° = 165 ± 11 kJ/mol for Li⁺·H₂O → Li⁺ + H₂O) .

- Data Interpretation : Compare experimental results with theoretical calculations (e.g., density functional theory) to validate models of ion-solvent interactions.

Basic vs. Advanced :

- Basic : Focus on measuring single-step hydration energies.

- Advanced : Analyze entropy-enthalpy compensation effects in multi-shell hydration structures.

Q. How do discrepancies in Li⁺ thermochemical data arise, and how can they be resolved?

Methodological Approach :

- Source Analysis : Discrepancies often stem from experimental techniques (e.g., HPMS vs. CID) or assumptions in data extrapolation. For example, Li⁺-neon binding energy varies between 11.0 kJ/mol (scattering) and 14.0 kJ/mol (ion mobility) due to differences in collision dynamics .

- Resolution Strategies :

Basic vs. Advanced :

- Basic : Identify outliers in published datasets.

- Advanced : Develop machine learning models to harmonize conflicting datasets.

Q. What computational parameters optimize DFT simulations of Li⁺ interactions in solid-state materials?

Methodological Approach :

- Functional Selection : Use hybrid functionals (e.g., PBE0) or van der Waals-corrected GGA (e.g., PW91) to balance accuracy and computational cost for Li⁺-ligand interactions .

- Basis Set and Pseudopotentials : Employ plane-wave basis sets with projector-augmented wave (PAW) pseudopotentials to model Li⁺ in periodic systems (e.g., VASP software) .

- Convergence Criteria : Ensure energy convergence thresholds ≤1 meV/atom and k-point meshes ≥8×8×8 for bulk systems.

Basic vs. Advanced :

- Basic : Perform geometry optimization for Li⁺-host structures.

- Advanced : Simulate Li⁺ diffusion pathways using nudged elastic band (NEB) methods.

Q. How can researchers address contradictory site occupancy data in Li⁺-doped ferrites?

Case Study : In La³⁺-Li⁺ co-doped SrFe₁₂O₁₉, Li⁺ occupancy at 2a sites reduces saturation magnetization (Mₛ) but enhances coercivity (Hc). Discrepancies arise from synthesis conditions (e.g., sintering temperature) and characterization limits (e.g., XRD vs. Mössbauer spectroscopy) .

Resolution Strategies :

Use Rietveld refinement of XRD data to resolve crystallographic sites.

Validate with 57Fe Mössbauer spectroscopy to probe hyperfine interactions and confirm Li⁺ displacement effects .

Basic vs. Advanced :

- Basic : Map cation distributions via XRD.

- Advanced : Correlate magnetic anisotropy with site-specific doping using first-principles calculations.

Q. What methodologies ensure rigor in life cycle assessments (LCAs) of lithium extraction?

Methodological Approach :

- System Boundaries : Define energy mix (e.g., fossil fuels vs. renewables), data sources (e.g., brine vs. ore mining), and allocation methods (e.g., mass-based vs. economic).

- Data Quality : Use peer-reviewed inventories (e.g., Ecoinvent) and sensitivity analysis to assess assumptions (e.g., water usage in brine evaporation) .

- Advanced : Apply Monte Carlo simulations to quantify uncertainty in LCA outputs.

Q. How can researchers validate Li⁺ ion mobility measurements in electrolytes?

Experimental Design :

- Electrochemical Methods : Use cyclic voltammetry to determine Li⁺ diffusion coefficients (D_Li⁺) via the Randles-Ševčík equation.

- Nuclear Magnetic Resonance (NMR) : Apply ⁷Li NMR linewidth analysis to probe local ion environments and correlate with conductivity .

- Advanced : Pair with molecular dynamics (MD) simulations to resolve atomistic mobility mechanisms.

Q. What strategies reconcile theoretical and experimental Li⁺ ionization energies?

Key Data : Experimental Li⁺ ionization energy (IE) ranges from 5.36 ± 0.01 eV (photoionization) to 5.5 ± 0.3 eV (electron impact), while theoretical evaluations converge at 5.39172 eV .

Resolution :

- Benchmark calculations against high-precision experimental data (e.g., laser spectroscopy).

- Account for relativistic effects and electron correlation in post-Hartree-Fock methods.

Q. How do synthesis protocols influence Li⁺ incorporation in battery cathodes?

Methodological Guidelines :

- Solid-State Synthesis : Optimize calcination temperature (e.g., 800–1000°C for LiCoO₂) to avoid Li⁺ volatilization.

- Solution-Based Methods : Control pH and chelating agents (e.g., citric acid) to homogenize Li distribution .

- Advanced : Use in-situ XRD to monitor phase evolution during synthesis.

Q. How can researchers mitigate interference in Li⁺ quantification via ion chromatography?

Protocol :

- Column Selection : Use sulfonated polystyrene-divinylbenzene columns for high selectivity.

- Eluent Composition : Employ 0.5 mM HNO₃/1.0 mM PDCA eluent to resolve Li⁺ from Na⁺/K⁺ .

- Validation : Spike recovery tests (85–115%) and cross-check with atomic absorption spectroscopy (AAS).

Q. What experimental designs isolate Li⁺ transport effects in composite electrodes?

Approach :

- Symmetrical Cells : Use Li⁺-only cells (e.g., Li|electrolyte|Li) to exclude counterion contributions.

- Galvanostatic Intermittent Titration Technique (GITT) : Measure overpotentials during Li⁺ insertion/extraction .

- Advanced : Operando Raman spectroscopy to track Li⁺-host structural changes.

Propiedades

IUPAC Name |

lithium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBGRARXTFLTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169612 | |

| Record name | Lithium cation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

7.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lithium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Violent reaction | |

| Record name | Lithium cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01356 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

17341-24-1, 7439-93-2 | |

| Record name | Li1+ | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17341-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017341241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01356 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lithium cation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITHIUM CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H8Z5UER66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lithium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

190 °C | |

| Record name | Lithium cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01356 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lithium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005949 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

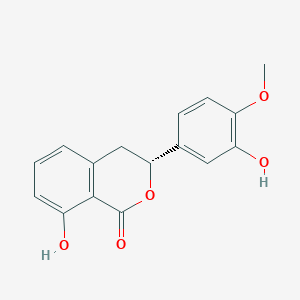

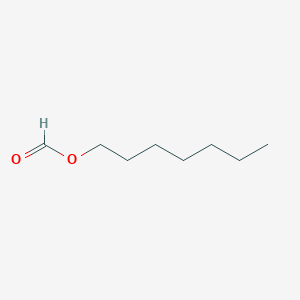

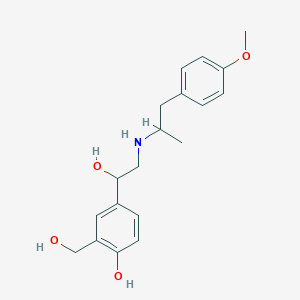

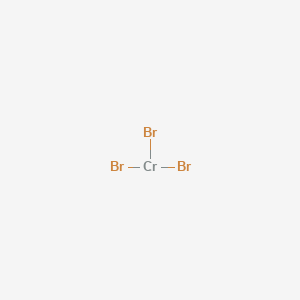

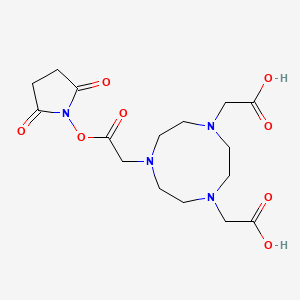

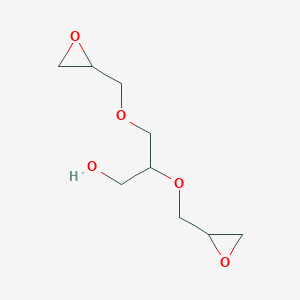

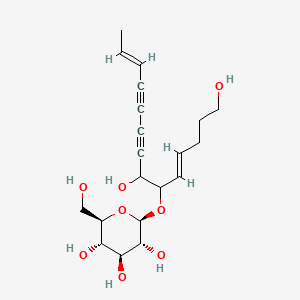

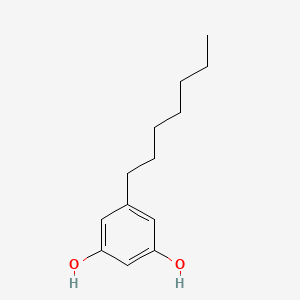

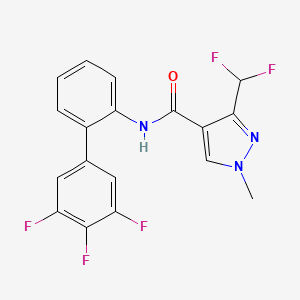

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.